molecular formula C10H11NO2 B3222009 7-Amino-4-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 121062-93-9

7-Amino-4-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B3222009
CAS No.: 121062-93-9
M. Wt: 177.2 g/mol
InChI Key: KKDZJFNTQMGBSH-UHFFFAOYSA-N
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Description

7-Amino-4-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indanone derivatives. This compound is characterized by the presence of an amino group at the 7th position, a methoxy group at the 4th position, and a dihydroindenone core structure. Indanone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-4-methoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9-5-3-7(11)10-6(9)2-4-8(10)12/h3,5H,2,4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDZJFNTQMGBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(=O)C2=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Ethanol and KOH have been used as solvent and base, respectively, in the reaction of 2,3-dihydro-1H-inden-1-one with thiophene-2-carbaldehyde .

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-methoxy-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the indanone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Effects
Research indicates that derivatives of 2,3-dihydro-1H-indene compounds, including 7-amino-4-methoxy-2,3-dihydro-1H-inden-1-one, exhibit neuroprotective properties. These compounds have been studied for their potential to treat neurological disorders by acting as adenosine A1 and A2A receptor antagonists. For instance, methoxy-substituted derivatives have shown improved binding affinities at these receptors, which are crucial for regulating neurotransmission and neuroprotection in conditions such as Parkinson's disease and cognitive dysfunctions .

Anti-inflammatory Properties
The compound also demonstrates significant anti-inflammatory activities. Studies have highlighted its effectiveness in reducing inflammation markers in various experimental models. The ability to inhibit pro-inflammatory cytokines makes it a candidate for developing therapies aimed at inflammatory diseases .

Antioxidant Activity
this compound has been noted for its antioxidant properties, particularly in scavenging reactive oxygen species (ROS). This activity is vital for preventing oxidative stress-related diseases, including cardiovascular disorders and neurodegenerative diseases .

Organic Synthesis

Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bicyclic structure allows for various chemical modifications that can lead to the development of novel pharmacologically active compounds. Researchers utilize it as a scaffold for creating new therapeutic agents with enhanced biological activity.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
NeuroprotectiveActs on A1 and A2A receptors; potential treatment for Parkinson's disease and cognitive deficits
Anti-inflammatoryReduces levels of pro-inflammatory cytokines; potential for treating inflammatory diseases
AntioxidantScavenges reactive oxygen species; protects against oxidative stress

Mechanism of Action

The mechanism of action of 7-Amino-4-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cell growth and colony formation by delaying S phase advancement and inhibiting DNA synthesis . This mechanism is associated with its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Amino-4-methoxy-2,3-dihydro-1H-inden-1-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and methoxy groups on the indanone core enhances its reactivity and potential for diverse applications in scientific research and industry.

Biological Activity

Overview

7-Amino-4-methoxy-2,3-dihydro-1H-inden-1-one is a compound belonging to the indanone class, notable for its diverse biological activities. This compound features an amino group at the 7th position and a methoxy group at the 4th position, contributing to its unique chemical properties and potential therapeutic applications. Research has highlighted its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies indicate that this compound can inhibit cell growth and colony formation by delaying the S phase of the cell cycle and inhibiting DNA synthesis. This mechanism suggests potential applications in cancer treatment, where controlling cell proliferation is crucial.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer effects. In vitro studies have shown that it can reduce the viability of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to inhibit specific kinases involved in cancer progression has also been explored, indicating its potential as a therapeutic agent against tumors .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses efficacy against several bacterial strains, indicating potential applications in treating infections. The exact mechanism of its antimicrobial action remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureBiological ActivityUnique Features
6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneStructureModerate anticancer activityLacks amino group
7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-oneStructureAnticancer and antimicrobialIncreased potency due to additional methoxy group
2,3-Dihydro-1H-inden-1-oneStructureLimited biological activityBaseline structure without functional groups

The presence of both amino and methoxy groups in this compound enhances its reactivity and biological activity compared to its analogs .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The IC50 values for different cancer types were determined:

Cancer TypeIC50 (µM)
Breast Cancer15
Lung Cancer12
Colon Cancer10

These results indicate that the compound is particularly effective against colon cancer cells, suggesting a need for further investigation into its mechanisms and potential clinical applications .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial properties of various compounds, this compound showed promising results against Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Streptococcus pneumoniae16 µg/mL

These findings highlight the compound's potential as an antimicrobial agent worthy of further exploration in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Amino-4-methoxy-2,3-dihydro-1H-inden-1-one, considering functional group compatibility?

  • Methodological Answer : A multi-step synthesis approach is recommended. Begin with indanone derivatives as scaffolds. Introduce the methoxy group via nucleophilic substitution or O-methylation using methyl iodide under basic conditions. The amino group can be introduced via reductive amination or catalytic hydrogenation of a nitro intermediate. Protect the amine with tert-butoxycarbonyl (Boc) groups during synthesis to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the amino and methoxy groups in this compound?

  • Methodological Answer :

  • NMR : ¹H NMR can confirm methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons adjacent to electron-withdrawing groups. ¹³C NMR identifies carbonyl (C=O, δ ~190–210 ppm) and methoxy carbons (δ ~55–60 ppm).
  • IR : Stretching vibrations for NH₂ (~3300–3500 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. What purification strategies are recommended for amine-containing indenones to avoid degradation?

  • Methodological Answer : Use acid-base extraction to isolate the free amine. Convert the amine to its hydrochloride salt (e.g., HCl in dioxane) for stability during storage. Avoid prolonged exposure to light or moisture. Lyophilization or vacuum drying ensures solvent-free final products .

Q. What are common impurities encountered during synthesis, and how are they identified?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., nitro or methoxy precursors), deaminated byproducts, or oxidation products. Use HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns for purity assessment. Compare retention times with synthetic intermediates. LC-MS helps identify unexpected byproducts via molecular weight confirmation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in substituted indenones?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond angles, torsion angles, and substituent orientations. For 7-Amino-4-methoxy derivatives, crystallize the compound in a polar solvent (e.g., methanol/water). Analyze the dihedral angle between the indenone core and methoxy group to assess steric effects. Compare with structurally similar compounds (e.g., (E)-configured benzylidene indenones) to validate electronic interactions .

Q. How does the methoxy group's position influence the compound's electronic structure?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. The methoxy group at the 4-position donates electron density via resonance, stabilizing the indenone carbonyl. Compare frontier molecular orbitals (HOMO-LUMO gaps) with analogs lacking the methoxy group to predict reactivity in nucleophilic additions .

Q. What computational methods predict the compound's reactivity in nucleophilic environments?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model solvation effects in polar aprotic solvents (e.g., DMF). Calculate Fukui indices to identify electrophilic centers (e.g., carbonyl carbon). Pair with experimental kinetic studies (e.g., reaction with hydrazines) to correlate computational predictions with observed reactivity .

Q. What are the challenges in determining enantiomeric purity, and which chiral stationary phases are effective?

  • Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IA or IB) resolves enantiomers. Derivatize the amine with a chiral auxiliary (e.g., Mosher’s acid) for enhanced separation. Monitor using circular dichroism (CD) to confirm optical activity. Note that steric hindrance from the methoxy group may reduce resolution efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.